molecular formula C15H19BrF2N2O2 B1408092 Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate CAS No. 1121599-63-0

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B1408092
CAS No.: 1121599-63-0
M. Wt: 377.22 g/mol
InChI Key: PUDXJHUJRDCNEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromo-difluorophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2,3-difluorophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-4-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of both bromine and two fluorine atoms on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF2N2O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)11-5-4-10(16)12(17)13(11)18/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDXJHUJRDCNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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